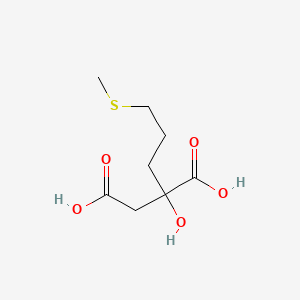
2-(3-Methylthiopropyl)malic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylthiopropyl)malic acid is the 2-(3-methylthiopropyl) derivative of malic acid. It is a conjugate acid of a 2-(3-methylthiopropyl)malate(2-).
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2-(3-Methylthiopropyl)malic acid belongs to the class of medium-chain hydroxy acids, characterized by a side chain containing six to twelve carbon atoms. It is slightly soluble in water and exhibits weak acidity, with a pKa that indicates its potential behavior in biological systems . The molecular structure enables it to participate in various biochemical pathways, making it a valuable compound for research.
Biochemical Studies
Research has demonstrated that this compound can serve as a biomarker for certain food products, including broad beans and cherimoya. Its presence in these foods allows for studies on dietary impacts and metabolic pathways related to sulfur-containing compounds .
Plant Metabolism
The compound has been studied in the context of plant resistance against herbivorous pests. For instance, studies involving Arabidopsis thaliana mutants have shown that variations in glucosinolate biosynthesis, which includes compounds like this compound, can significantly affect plant defense mechanisms against herbivores . This highlights its role in ecological interactions and plant physiology.
Metabolomics
In metabolomics research, this compound is analyzed to understand its metabolic pathways and interactions within biological systems. Its quantification helps in profiling metabolic responses to various treatments, such as herbicides or nutrient availability .
Pest Resistance
The compound's involvement in plant defense mechanisms makes it a candidate for developing pest-resistant crop varieties. By enhancing the levels of such metabolites, researchers aim to increase the resilience of crops against insect herbivores without relying solely on chemical pesticides .
Soil Health and Fertility
Research indicates that organic compounds like this compound could play a role in improving soil health by promoting beneficial microbial activity. This can lead to enhanced nutrient availability and better crop yields, aligning with sustainable agricultural practices.
Flavor Profiles
Due to its presence in various food items, this compound may contribute to the flavor profiles of these foods. Understanding its sensory attributes can aid food scientists in developing products with desirable taste characteristics .
Preservative Potential
The weak acidity of this compound suggests potential applications as a natural preservative or acidity regulator in food products. Its ability to inhibit microbial growth while maintaining flavor integrity is an area of ongoing research.
Case Studies
Propiedades
Fórmula molecular |
C8H14O5S |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
2-hydroxy-2-(3-methylsulfanylpropyl)butanedioic acid |
InChI |
InChI=1S/C8H14O5S/c1-14-4-2-3-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
WLOKFRZXOVZGIN-UHFFFAOYSA-N |
SMILES canónico |
CSCCCC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















